molecular formula C8H15BrO B8502926 8-Bromooctanal

8-Bromooctanal

Cat. No.: B8502926
M. Wt: 207.11 g/mol
InChI Key: DETKMHVWNMOSRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Bromooctanal is a useful research compound. Its molecular formula is C8H15BrO and its molecular weight is 207.11 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C8H15BrO

Molecular Weight

207.11 g/mol

IUPAC Name

8-bromooctanal

InChI

InChI=1S/C8H15BrO/c9-7-5-3-1-2-4-6-8-10/h8H,1-7H2

InChI Key

DETKMHVWNMOSRN-UHFFFAOYSA-N

Canonical SMILES

C(CCCC=O)CCCBr

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a 250 mL round bottom flask, 8-bromooctan-1-ol (4.0 g, 19.1 mmol) (available from Sigma-Aldrich Canada) was dissolved in CH2Cl2 (40 mL) at room temperature. 2,2,6,6-Tetramethyl-1-piperidinyloxy free radical (TEMPO) (24.6 mg, 0.16 mmol) (available from Sigma-Aldrich Canada) was added to produce a red-coloured solution. A premix of NaOCl (5.25%, 36.7 g, 25.9 mmol) and saturated NaHCO3 (25.9 mL) was added. The reaction mixture was vigorously stirred for 45 min. at room temperature. The progress of the conversion was monitored by gas chromatography-mass spectrometry (GC-MS) (Varian Saturn 2000 GC-MS). Additional NaOCl was added until complete conversion was obtained. Saturated Na2SO3 (20 mL) was added. The aqueous phase was separated and extracted with CH2Cl2 (2×20 mL). The resulting organic phase was washed with water (20 mL), and dried (Na2SO4). Evaporation of the solvent from the organic phase yielded the 8-bromooctan-1-al as an orange liquid (3.82 g, 96%).
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
36.7 g
Type
reactant
Reaction Step Two
Quantity
25.9 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
reactant
Reaction Step Four
Yield
96%

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